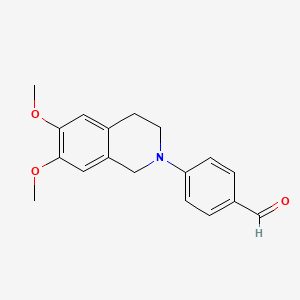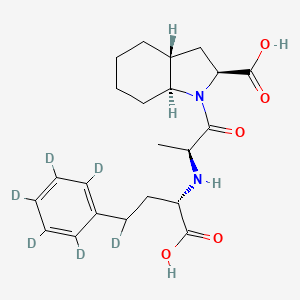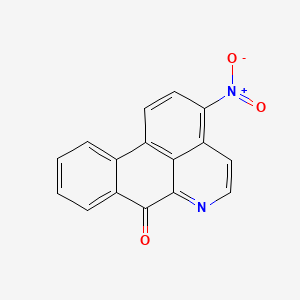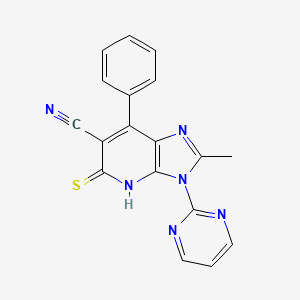
Tyrosinase-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase-IN-7 is a potent inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-7 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosinase-IN-7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to its original form from quinones.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include various quinones and substituted derivatives of this compound, which can have different levels of inhibitory activity against tyrosinase.
Applications De Recherche Scientifique
Tyrosinase-IN-7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It helps in understanding the role of tyrosinase in melanin biosynthesis and its regulation.
Medicine: It has potential therapeutic applications in treating hyperpigmentation disorders and melanoma.
Industry: It is used in the development of skin-whitening products and as a preservative to prevent browning in food products.
Mécanisme D'action
Tyrosinase-IN-7 exerts its effects by binding to the active site of tyrosinase, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates. This inhibition disrupts the production of melanin, leading to reduced pigmentation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kojic Acid: Another tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: A glycosylated hydroquinone used in skin-lightening products.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-7
This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and can be used in lower concentrations to achieve the desired effect.
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-9-5-4-8(12(18)7-9)6-13-14(19)10-2-1-3-11(17)15(10)20-13/h1-7,16-18H/b13-6- |
Clé InChI |
YYGLODWQUMPWFP-MLPAPPSSSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
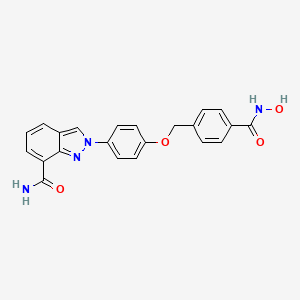
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)



